4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Overview
Description
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20Cl2N2O4S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is 442.0520837 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
- Ethyl 1H-indole-3-carboxylates also demonstrated anti-HCV activity, particularly compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate .
Antioxidant Properties
Indole derivatives have been investigated for their antioxidative potential. Although specific studies on our compound are limited, the indole scaffold generally contributes to antioxidant activity .
Antibiotic Applications
Complexes containing indole derivatives have been explored as potential antibiotics . While direct evidence for our compound is scarce, its indole moiety suggests antibiotic potential.
Anticancer Effects
Indole derivatives have shown promise as anticancer agents. Unfortunately, data on our specific compound are lacking. However, the indole nucleus has been associated with antitumor activity, making further exploration worthwhile .
Other Potential Applications
Beyond the mentioned fields, indole derivatives exhibit a wide range of activities, including anti-inflammatory, anti-HIV, antimicrobial, antitubercular, antidiabetic, and antimalarial effects . While direct studies on our compound are limited, its indole-based structure hints at additional therapeutic possibilities.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and changes caused by this compound would depend on its structure and the particular targets it interacts with.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and interactions of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-11-12(13-5-4-6-14(20)19(13)23-11)7-8-22-28(24,25)18-10-16(26-2)15(21)9-17(18)27-3/h4-6,9-10,22-23H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWSMVXTWQRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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